Sodium scymnol sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

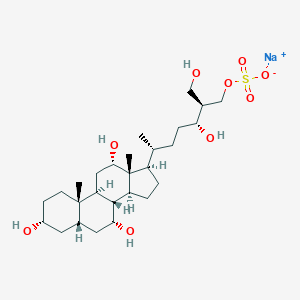

Sodium scymnol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C27H47O9S.Na and its molecular weight is 570.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Seborrhea

Sodium scymnol sulfate has been investigated for its efficacy in treating seborrhea, a condition characterized by excessive sebum production. A patent describes the use of this compound in formulations aimed at reducing seborrheic symptoms through topical administration. The compound acts by modulating sebaceous gland activity, thus helping to restore normal sebum levels in affected individuals .

Synthesis and Characterization

Recent studies have detailed the multistep synthesis of this compound, emphasizing its structural characteristics and potential therapeutic applications. The synthesis involves protecting cholic acid derivatives before sulfation to yield the desired compound. This synthetic pathway opens avenues for producing various monosulfated sterols for pharmaceutical use .

Skin Conditioning Agent

This compound is recognized as a cosmetic ingredient with skin conditioning properties. It is recommended for use in formulations aimed at improving skin texture and hydration without being used as a fragrance component. The compound's ability to enhance skin barrier function makes it valuable in cosmetic formulations targeting dry or sensitive skin .

Bile Salt Studies

Research has shown that this compound plays a significant role in bile salt chemistry. Studies indicate that it can inhibit ATP-dependent taurocholate uptake in certain biological systems, suggesting its involvement in lipid metabolism and absorption processes . This property highlights its potential as a research tool for studying bile acid transport mechanisms.

Case Studies and Research Findings

Propiedades

Número CAS |

119068-78-9 |

|---|---|

Fórmula molecular |

C27H47O9S.Na |

Peso molecular |

570.7 g/mol |

Nombre IUPAC |

sodium;[(2S,3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate |

InChI |

InChI=1S/C27H48O9S.Na/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31;/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35);/q;+1/p-1/t15-,16+,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-;/m1./s1 |

Clave InChI |

BYPAPZOIGAURCH-XFEBKPBNSA-M |

SMILES |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

SMILES isomérico |

C[C@H](CC[C@H]([C@@H](CO)COS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

SMILES canónico |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Sinónimos |

3 alpha,7 alpha,12 alpha,24,26-pentahydroxy-5 beta cholestan-27-yl sulfate scymnol sulfate ester scymnolsulphate sodium scymnol sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.